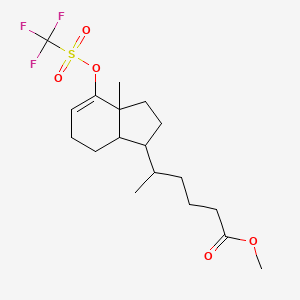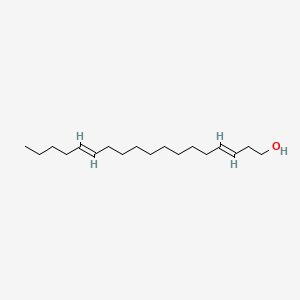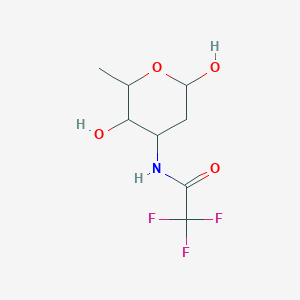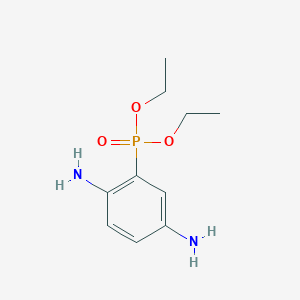
2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,6,7,7a-ヘキサヒドロ-5',7a-ジメチル-4-ヒドロキシ-インデン-(1R)-1'-ペンタン酸メチルエステル 4-O-トリフルオロメタンスルホネートは、独特の構造を持つ複雑な有機化合物です。この化合物は、ヒドロキシ基、ペンタン酸メチルエステル、トリフルオロメタンスルホネート基を含むさまざまな官能基が置換されたヘキサヒドロインデンコアを特徴としています。
準備方法
合成経路と反応条件
2,3,3a,6,7,7a-ヘキサヒドロ-5',7a-ジメチル-4-ヒドロキシ-インデン-(1R)-1'-ペンタン酸メチルエステル 4-O-トリフルオロメタンスルホネートの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。合成の重要なステップには、以下が含まれる場合があります。
ヘキサヒドロインデンコアの形成: これは、ジエンとジエノフィルのディールス・アルダー反応によって達成できます。
ヒドロキシ基の導入: このステップには、ヘキサヒドロインデンコアの選択的ヒドロキシル化が含まれる場合があります。
エステル化: ペンタン酸部分は、エステル化反応によって導入できます。
工業生産方法
この化合物の工業生産には、収率とスケーラビリティを向上させるための合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、および高純度と効率を確保するためのプロセス最適化の使用が含まれる可能性があります。
化学反応の分析
反応の種類
2,3,3a,6,7,7a-ヘキサヒドロ-5',7a-ジメチル-4-ヒドロキシ-インデン-(1R)-1'-ペンタン酸メチルエステル 4-O-トリフルオロメタンスルホネートは、以下を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するために酸化できます。
還元: エステル基は、アルコールを形成するために還元できます。
置換: トリフルオロメタンスルホネート基は、他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、PCC(ピリジニウムクロロクロメート)とKMnO4(過マンガン酸カリウム)が含まれます。
還元: LiAlH4(水素化リチウムアルミニウム)やNaBH4(水素化ホウ素ナトリウム)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。
主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールの形成。
置換: 使用する求核剤に応じて、さまざまな置換誘導体の形成。
科学研究への応用
2,3,3a,6,7,7a-ヘキサヒドロ-5',7a-ジメチル-4-ヒドロキシ-インデン-(1R)-1'-ペンタン酸メチルエステル 4-O-トリフルオロメタンスルホネートは、いくつかの科学研究への応用を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について調査されています。
産業: 新しい材料の開発や、さまざまな産業プロセスにおける試薬として使用されています。
科学的研究の応用
2,3,3a,6,7,7a-Hexahydro-5’,7a-dimethyl-4-hydroxy-indene-(1R)-1’-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用機序
2,3,3a,6,7,7a-ヘキサヒドロ-5',7a-ジメチル-4-ヒドロキシ-インデン-(1R)-1'-ペンタン酸メチルエステル 4-O-トリフルオロメタンスルホネートの作用機序には、特定の分子標的との相互作用が含まれます。これらには、酵素、受容体、または他の生体分子が含まれる場合があります。この化合物の効果は、これらの標的のモジュール化を含む経路によって媒介され、細胞プロセスと機能の変化につながります。
類似化合物との比較
類似化合物
2,3,3a,6,7,7a-ヘキサヒドロ-5',7a-ジメチル-4-ヒドロキシ-インデン-(1R)-1'-ペンタン酸メチルエステル: トリフルオロメタンスルホネート基がありません。
2,3,3a,6,7,7a-ヘキサヒドロ-5',7a-ジメチル-4-ヒドロキシ-インデン-(1R)-1'-ペンタン酸: メチルエステル基とトリフルオロメタンスルホネート基の両方がありません。
独自性
2,3,3a,6,7,7a-ヘキサヒドロ-5',7a-ジメチル-4-ヒドロキシ-インデン-(1R)-1'-ペンタン酸メチルエステル 4-O-トリフルオロメタンスルホネートにトリフルオロメタンスルホネート基が存在することで、反応性の向上や選択的置換反応の可能性など、独特の化学的特性が付与されます。これは、科学研究や産業におけるさまざまな用途で貴重な化合物になります。
特性
分子式 |
C18H27F3O5S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
methyl 5-[3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate |
InChI |
InChI=1S/C18H27F3O5S/c1-12(6-4-9-16(22)25-3)13-10-11-17(2)14(13)7-5-8-15(17)26-27(23,24)18(19,20)21/h8,12-14H,4-7,9-11H2,1-3H3 |
InChIキー |
MDZIAFLQFXRYAI-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(=O)OC)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)

![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)

![5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12291459.png)


![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)



![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
